

Application Notes and Protocols: GPR120 Agonist 2 Administration in Diet-Induced Obese Mice

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Compound of Interest		
Compound Name:	GPR120 Agonist 2	
Cat. No.:	B608918	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of a GPR120 agonist, designated here as **GPR120 Agonist 2** (exemplified by the well-characterized agonist, compound A or cpdA), on metabolic and inflammatory parameters in a diet-induced obese (DIO) mouse model.

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases.[1][2] Activated by long-chain fatty acids, GPR120 is involved in various physiological processes, including the regulation of glucose metabolism, insulin sensitivity, and inflammatory responses.[3][4][5] In the context of obesity, which is often associated with chronic low-grade inflammation and insulin resistance, targeting GPR120 with selective agonists offers a potential strategy to ameliorate these metabolic dysfunctions.[3][6][7] Administration of GPR120 agonists in diet-induced obese mice has been shown to improve glucose tolerance, increase insulin sensitivity, and exert potent anti-inflammatory effects.[3][6][7]

Data Presentation



The following tables summarize the quantitative data from studies investigating the effects of **GPR120 agonist 2** (cpdA) administration in diet-induced obese mice.

Table 1: Effect of **GPR120 Agonist 2** on Glucose Tolerance Test (GTT) in Diet-Induced Obese Mice

Treatment Group	Time (minutes)	Blood Glucose (mg/dL)
HFD Control	0	150 ± 10
15	350 ± 25	
30	450 ± 30	
60	380 ± 20	_
120	250 ± 15	
HFD + GPR120 Agonist 2	0	140 ± 8
15	280 ± 20	
30	350 ± 25	_
60	290 ± 18	_
120	180 ± 12	_

^{*}Data are presented as mean \pm SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6]

Table 2: Effect of **GPR120 Agonist 2** on Insulin Tolerance Test (ITT) in Diet-Induced Obese Mice



Treatment Group	Time (minutes)	Blood Glucose (% of baseline)
HFD Control	0	100
15	75 ± 5	
30	60 ± 4	_
60	70 ± 6	_
HFD + GPR120 Agonist 2	0	100
15	60 ± 4	
30	45 ± 3	_
60	55 ± 5*	_

^{*}Data are presented as mean \pm SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6]

Table 3: Effect of **GPR120 Agonist 2** on Plasma Insulin and Hepatic Triglycerides in Diet-Induced Obese Mice

Parameter	HFD Control	HFD + GPR120 Agonist 2
Fasting Plasma Insulin (ng/mL)	2.5 ± 0.3	1.5 ± 0.2
Hepatic Triglycerides (mg/g tissue)	150 ± 15	90 ± 10

^{*}Data are presented as mean \pm SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6][8]

Experimental Protocols Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and insulin-resistant phenotype in mice.



Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-fat diet (HFD; 60% kcal from fat)
- Standard chow diet (control)
- Animal caging and husbandry supplies

Protocol:

- Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
- Randomize mice into two groups: control and DIO.
- House mice individually or in small groups in a temperature and light-controlled environment (12-hour light/dark cycle).
- Provide the control group with the standard chow diet.
- Provide the DIO group with the HFD ad libitum for 12-16 weeks.
- Monitor body weight and food intake weekly.
- After the induction period, mice are ready for the administration of GPR120 Agonist 2.

GPR120 Agonist 2 Administration

Objective: To deliver the GPR120 agonist to the DIO mice.

Materials:

- GPR120 Agonist 2 (cpdA)
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Oral gavage needles



Syringes

Protocol:

- Prepare a homogenous suspension of GPR120 Agonist 2 in the vehicle at the desired concentration (e.g., 30 mg/kg body weight).[6]
- Administer the agonist or vehicle to the DIO mice via oral gavage once daily for the duration of the study (e.g., 5 weeks).[6]
- Continue to monitor body weight and food intake during the treatment period.

Glucose Tolerance Test (GTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Materials:

- Glucose solution (20% w/v in sterile saline)
- Glucometer and test strips
- Restraining device
- Scalpel or lancet

Protocol:

- Fast the mice for 6 hours with free access to water.
- Record the baseline blood glucose level (t=0) from a small tail snip.
- Administer a 2 g/kg body weight dose of glucose via intraperitoneal (IP) injection or oral gavage.
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time to determine the glucose tolerance curve.



Insulin Tolerance Test (ITT)

Objective: To assess the systemic insulin sensitivity of the mice.

Materials:

- Human insulin solution (0.75 U/kg body weight in sterile saline)
- Glucometer and test strips
- · Restraining device
- Scalpel or lancet

Protocol:

- Fast the mice for 4-6 hours with free access to water.
- Record the baseline blood glucose level (t=0) from a small tail snip.
- Administer a 0.75 U/kg body weight dose of insulin via IP injection.
- Measure blood glucose levels at 15, 30, and 60 minutes post-insulin administration.
- Plot the blood glucose concentration as a percentage of the baseline level over time.

Measurement of Inflammatory Markers

Objective: To quantify the levels of pro-inflammatory cytokines in plasma or tissue homogenates.

Materials:

- Blood collection tubes (with EDTA)
- Centrifuge
- ELISA or multiplex assay kits for mouse TNF-α, IL-6, and MCP-1



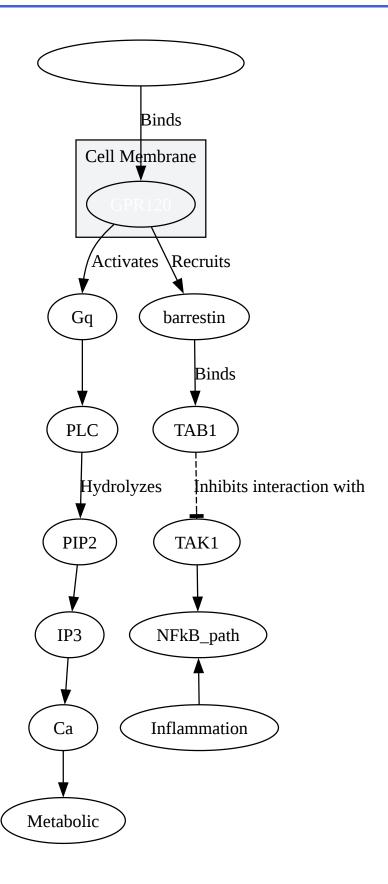
Microplate reader

Protocol:

- Plasma Collection:
 - Collect blood from mice via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
 - Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
 - Collect the supernatant (plasma) and store at -80°C until analysis.
- Tissue Homogenate Preparation (Adipose Tissue):
 - Excise adipose tissue, rinse with cold PBS, and snap-freeze in liquid nitrogen.
 - Homogenize the tissue in lysis buffer containing protease inhibitors.
 - Centrifuge at 12,000 x g for 20 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration.
- ELISA/Multiplex Assay:
 - Follow the manufacturer's instructions provided with the specific ELISA or multiplex assay kit.[9][10][11]
 - Briefly, this typically involves adding standards and samples to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for colorimetric or fluorescent detection.[10][11]
 - Measure the absorbance or fluorescence using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Experimental Workflow GPR120 Signaling Pathways

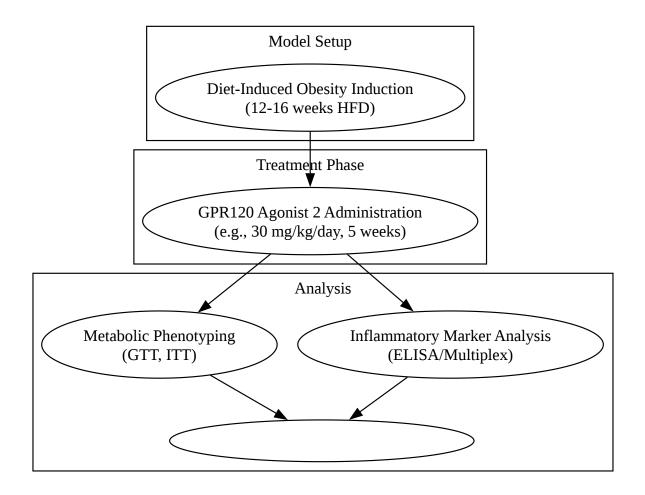




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Experimental Workflow



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Methodological & Application





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